molecular formula C12H17FN2O B1438242 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine CAS No. 1019627-92-9

1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine

Cat. No. B1438242
M. Wt: 224.27 g/mol
InChI Key: VJANOVQGPHPKAQ-UHFFFAOYSA-N
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Description

“1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine” is a chemical compound with the CAS Number: 1019627-92-9 . Its molecular weight is 224.28 and its molecular formula is C12H17FN2O . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine” is 1S/C12H17FN2O/c1-9(14)11-8-10(13)2-3-12(11)15-4-6-16-7-5-15/h2-3,8-9H,4-7,14H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Key Intermediates

Compounds containing fluoro-phenyl and morpholine groups serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, fluoro-phenyl compounds are pivotal in manufacturing anti-inflammatory drugs, as illustrated in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a precursor for flurbiprofen (Qiu et al., 2009). The study highlights innovative approaches to overcome the challenges associated with conventional synthesis methods, emphasizing the relevance of fluoro-phenyl compounds in medicinal chemistry.

Environmental Remediation

Amine-functionalized sorbents, including those with morpholine groups, show promise in removing persistent pollutants like Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water (Ateia et al., 2019). These sorbents utilize electrostatic interactions and hydrophobic effects to capture and remove contaminants, offering a viable solution for treating municipal water and wastewater.

Biological Research

In biological research, compounds with morpholine and fluoro-phenyl functionalities are explored for their pharmacological properties. Morpholine derivatives, in particular, have been investigated for a broad spectrum of pharmacological activities, including as potential inhibitors for various biological targets (Asif & Imran, 2019). This research underscores the importance of these functional groups in developing new therapeutic agents.

Fluorescence Studies

Fluoro-phenyl compounds also play a crucial role in fluorescence studies for the development of new materials and sensors. For example, studies on the fluorescence emission from nitrogen-containing organic compounds highlight the potential of fluoro-phenyl derivatives in biomedical fields due to their excellent biocompatibility and unique properties (Wang Shao-fei, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(5-fluoro-2-morpholin-4-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-9(14)11-8-10(13)2-3-12(11)15-4-6-16-7-5-15/h2-3,8-9H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJANOVQGPHPKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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